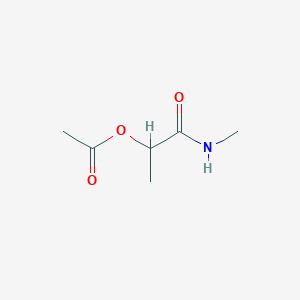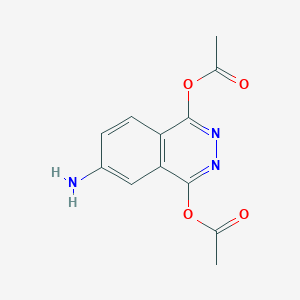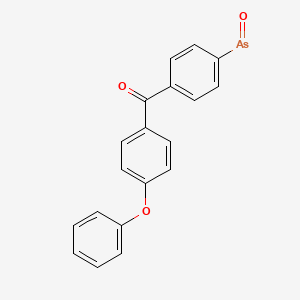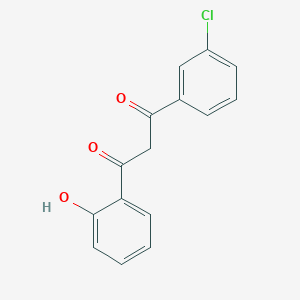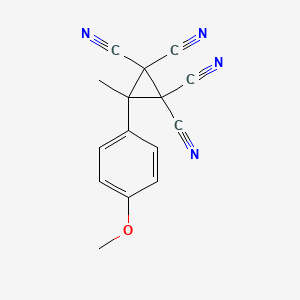
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C18H12Cl3PS. It is a phosphine derivative where the phosphorus atom is bonded to three 4-chlorophenyl groups and a sulfanylidene group. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of 4-chlorophenylmagnesium bromide with phosphorus trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The 4-chlorophenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes and are carried out in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reagents and conditions used.
科学的研究の応用
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial chemical reactions.
作用機序
The mechanism of action of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and facilitating various chemical transformations. The sulfanylidene group also plays a role in modulating the electronic properties of the compound, enhancing its reactivity and selectivity in different reactions.
類似化合物との比較
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, resulting in different electronic properties.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which affect its reactivity and applications.
Uniqueness
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in various chemical reactions.
特性
CAS番号 |
5032-62-2 |
|---|---|
分子式 |
C18H12Cl3PS |
分子量 |
397.7 g/mol |
IUPAC名 |
tris(4-chlorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12Cl3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChIキー |
XFCDQXZFORJFFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
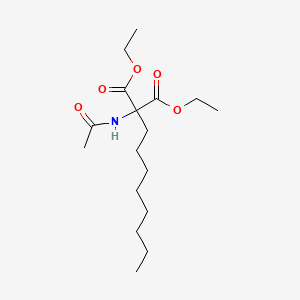
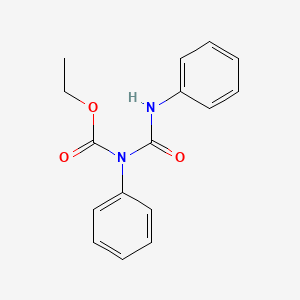

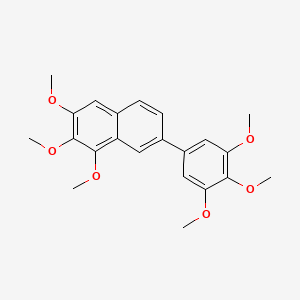
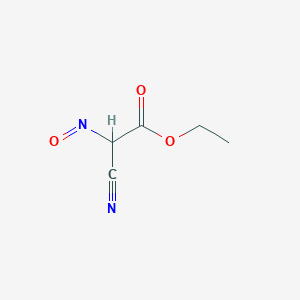
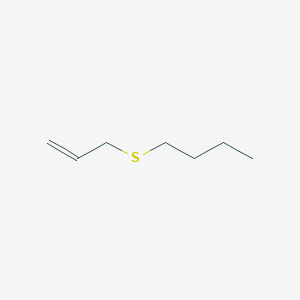
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
